3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole
Overview
Description
NNC 11-1314 is a synthetic organic compound known for its role as an agonist of muscarinic acetylcholine receptors (mAChRs). These receptors are part of the G protein-coupled receptor (GPCR) superfamily and play a crucial role in the central nervous system and peripheral tissues . The compound has a molecular formula of C18H19N3OS and a molecular weight of 325.43 g/mol .
Preparation Methods
The synthesis of NNC 11-1314 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of NNC 11-1314 is synthesized through a series of reactions involving the formation of a bicyclic ring system.
Introduction of functional groups: Functional groups such as the thiadiazole and phenylpropynoxy groups are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
NNC 11-1314 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: NNC 11-1314 can undergo substitution reactions, particularly at the phenylpropynoxy group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NNC 11-1314 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of muscarinic acetylcholine receptors.
Biology: The compound is used to investigate the role of mAChRs in various biological processes, including learning, memory, and arousal.
Medicine: NNC 11-1314 is studied for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: The compound is used in the development of new drugs targeting mAChRs
Mechanism of Action
NNC 11-1314 exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors. Upon binding, the compound activates these receptors, leading to a cascade of intracellular signaling events. This activation results in various physiological responses, including modulation of neurotransmitter release, changes in ion channel activity, and alterations in gene expression .
Comparison with Similar Compounds
NNC 11-1314 is unique compared to other similar compounds due to its specific structure and high affinity for muscarinic acetylcholine receptors. Similar compounds include:
NNC 11-1585: A dimeric analog of NNC 11-1314 with higher binding affinity and selectivity for certain mAChR subtypes.
NNC 11-1607: Another dimeric analog with distinct functional selectivity for mAChR subtypes.
These compounds share structural similarities with NNC 11-1314 but exhibit different pharmacological profiles, making them valuable tools for studying mAChR function and developing new therapeutic agents .
Properties
CAS No. |
215052-52-1 |
---|---|
Molecular Formula |
C18H19N3OS |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole |
InChI |
InChI=1S/C18H19N3OS/c1-2-5-14(6-3-1)7-4-12-22-18-17(19-23-20-18)16-13-21-10-8-15(16)9-11-21/h1-3,5-6,15-16H,8-13H2 |
InChI Key |
SNSMIIQEKVYNOH-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC=CC=C4 |
Canonical SMILES |
C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NNC 11-1314 NNC-11-1314 NNC111314 phenylpropargyloxy-1,2,5-thiadiazole-quinuclidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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